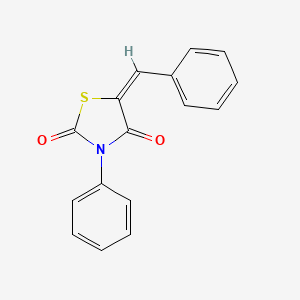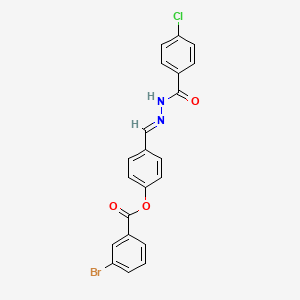
4'-Fluoro-7-(1-methylethoxy)isoflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Fluoro-7-(1-methylethoxy)isoflavone is a synthetic isoflavone derivative. Isoflavones are a class of naturally occurring organic compounds related to flavonoids, which are widely distributed in the plant kingdom. This particular compound is characterized by the presence of a fluorine atom at the 4’ position and an isopropoxy group at the 7 position of the isoflavone backbone. Isoflavones are known for their potential health benefits, including antioxidant, anti-inflammatory, and estrogenic activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-7-(1-methylethoxy)isoflavone typically involves the introduction of the fluorine atom and the isopropoxy group onto the isoflavone core. One common method is the use of fluorinated precursors and isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Fluoro-7-(1-methylethoxy)isoflavone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced isoflavone derivatives.
Substitution: Formation of substituted isoflavone derivatives.
Applications De Recherche Scientifique
4’-Fluoro-7-(1-methylethoxy)isoflavone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential role in the treatment of osteoporosis and hormone-related disorders.
Mécanisme D'action
The mechanism of action of 4’-Fluoro-7-(1-methylethoxy)isoflavone involves its interaction with estrogen receptors, mimicking the effects of natural estrogens. This interaction can lead to the modulation of gene expression and cellular signaling pathways involved in bone metabolism, antioxidant defense, and inflammation. The compound’s fluorine atom enhances its binding affinity and selectivity for estrogen receptors, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Ipriflavone: Another synthetic isoflavone used for the treatment of osteoporosis.
Genistein: A naturally occurring isoflavone with similar estrogenic activity.
Daidzein: Another naturally occurring isoflavone with antioxidant properties.
Uniqueness: 4’-Fluoro-7-(1-methylethoxy)isoflavone is unique due to the presence of the fluorine atom, which enhances its biological activity and stability compared to other isoflavones. This structural modification allows for improved interaction with molecular targets and potentially greater therapeutic efficacy .
Propriétés
Numéro CAS |
131814-58-9 |
|---|---|
Formule moléculaire |
C18H15FO3 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-7-propan-2-yloxychromen-4-one |
InChI |
InChI=1S/C18H15FO3/c1-11(2)22-14-7-8-15-17(9-14)21-10-16(18(15)20)12-3-5-13(19)6-4-12/h3-11H,1-2H3 |
Clé InChI |
BZTQIVBTNKHMHV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-({[2,2,2-trichloro-1-(octanoylamino)ethyl]carbamothioyl}amino)benzoate](/img/structure/B11989056.png)
![Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11989061.png)

![3-(4-chlorophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11989071.png)

![9-Bromo-5-methyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989085.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11989113.png)
![Ethyl 3a,8b-dihydroxy-2-methyl-4-oxoindeno[1,2-b]furan-3-carboxylate](/img/structure/B11989114.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11989119.png)




